molecular formula C10H8ClFO B13596609 4-(2-Chloro-4-fluorophenyl)but-3-en-2-one

4-(2-Chloro-4-fluorophenyl)but-3-en-2-one

Cat. No.: B13596609
M. Wt: 198.62 g/mol
InChI Key: KOSHADZRGGUXBR-NSCUHMNNSA-N
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Description

4-(2-Chloro-4-fluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8ClFO It is a derivative of butenone, featuring a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)but-3-en-2-one typically involves the reaction of 2-chloro-4-fluoroacetophenone with an appropriate reagent to introduce the butenone moiety. One common method is the aldol condensation reaction, where 2-chloro-4-fluoroacetophenone reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of key proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it a valuable intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

(E)-4-(2-chloro-4-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h2-6H,1H3/b3-2+

InChI Key

KOSHADZRGGUXBR-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C=C(C=C1)F)Cl

Canonical SMILES

CC(=O)C=CC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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